3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyridine and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound acts as a kinase inhibitor . It competes with the active site or at an allosteric site of the kinase . This competition inhibits the kinase’s activity, preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The downstream effects of this inhibition depend on the specific kinase being targeted and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinase it inhibits . For example, if the compound inhibits a kinase involved in cell cycle progression, it could result in cell cycle arrest. If it inhibits a kinase involved in apoptosis, it could promote or inhibit cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of intermediates such as aminopyrimidines with appropriate reagents. For instance, a CuI-catalyzed one-pot tandem C–N bond formation/intramolecular amidation reaction at 130°C in DMF has been reported to yield multi-substituted pyrido[1,2-a]pyrimidin-4-ones . This method is noted for its simplicity, broad substrate scope, and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. For example, the sulfenylation/selenylation reactions are typically carried out in the presence of iodine under mild conditions .
Major Products
The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields and exhibit broad functional group tolerance .
Scientific Research Applications
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits a broader range of biological activities and higher functional group tolerance in synthetic reactions .
Properties
IUPAC Name |
3-aminopyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZBSUDUIKGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.